4-Chloro-3-hydroxy-5-nitrobenzamide
Description
4-Chloro-3-hydroxy-5-nitrobenzamide is a substituted benzamide derivative featuring a benzene ring with three distinct functional groups: a chlorine atom at position 4, a hydroxyl (-OH) group at position 3, and a nitro (-NO₂) group at position 3. Its reactivity is influenced by the electron-withdrawing nitro and chloro groups, which may enhance electrophilic substitution at specific ring positions, while the hydroxyl group contributes to hydrogen-bonding interactions and solubility .
Properties
IUPAC Name |
4-chloro-3-hydroxy-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11/h1-2,11H,(H2,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMOHDCJADEMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295363 | |
| Record name | 4-Chloro-3-hydroxy-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137975-63-2 | |
| Record name | 4-Chloro-3-hydroxy-5-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2137975-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-hydroxy-5-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydroxy-5-nitrobenzamide typically involves the nitration of 4-chloro-3-hydroxybenzamide. One common method includes the reaction of 4-chloro-3-hydroxybenzamide with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out at a controlled temperature to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of 4-Chloro-3-hydroxy-5-nitrobenzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-hydroxy-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Major Products
Oxidation: Formation of 4-chloro-3-oxo-5-nitrobenzamide.
Reduction: Formation of 4-chloro-3-hydroxy-5-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-hydroxy-5-nitrobenzamide is widely used in scientific research as an enzyme inhibitor. It is known to inhibit enzymes such as urease, xanthine oxidase, and tyrosinase. This inhibition is useful in studying the properties and functions of these enzymes in various biochemical pathways. Additionally, it has applications in pharmacology and medicine, particularly in the development of new drugs targeting specific enzymes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-hydroxy-5-nitrobenzamide involves binding to the active site of the target enzyme. This binding prevents the substrate from interacting with the enzyme, thereby inhibiting its activity. The inhibition is reversible, and the enzyme activity can be restored by removing the inhibitor. This compound’s specificity towards certain enzymes makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Substitution Patterns
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
- Methyl vs.
- Amino vs. Hydroxy Group (2-Amino-3-chloro-5-nitrobenzene): The amino group introduces basicity and hydrogen-bonding capacity distinct from the acidic hydroxy group. Infrared (IR) spectroscopy of this compound shows strong NH stretches at 3429–3123 cm⁻¹, absent in the hydroxy-containing analog .
Physicochemical Properties
- Nitro Group Impact: The nitro group in 4-Chloro-3-hydroxy-5-nitrobenzamide lowers electron density at the benzene ring, directing electrophilic attacks to specific positions (e.g., para to the hydroxyl group). This contrasts with 5-Chloro-2-hydroxy-N-phenylbenzamide, where the absence of nitro may favor different reaction pathways .
- Hydrogen Bonding: The hydroxyl group enhances solubility in polar solvents compared to methyl-substituted analogs like 4-Chloro-3-methyl-5-nitrobenzamide .
Biological Activity
4-Chloro-3-hydroxy-5-nitrobenzamide (CDNBA) is a compound that has garnered attention in biochemical research due to its diverse biological activities, particularly as an enzyme inhibitor and its potential applications in pharmacology. This article provides a comprehensive overview of the biological activity of CDNBA, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
CDNBA is characterized by the presence of chloro, hydroxy, and nitro functional groups attached to a benzamide structure. Its chemical formula is CHClNO, and it exhibits unique reactivity due to these substituents. The compound's solubility and stability can vary depending on pH conditions, which influences its biological activity.
The primary mechanism of action for CDNBA involves enzyme inhibition . It has been shown to inhibit several key enzymes, including:
- Urease : Inhibition of urease can affect urea metabolism, which is crucial in various biological processes.
- Xanthine Oxidase : This enzyme plays a significant role in purine metabolism and the production of reactive oxygen species.
- Tyrosinase : Inhibition can impact melanin synthesis, which is important in pigmentation and certain skin disorders.
The inhibition occurs through reversible binding to the active site of these enzymes, preventing substrate interaction and thereby inhibiting enzymatic activity .
Cytotoxicity and Antiproliferative Effects
Research has demonstrated that CDNBA exhibits cytotoxic effects on various cell lines. A study evaluated the compound's impact on cell proliferation using different concentrations. The median effective concentration (EC50) was determined through relative growth rate assessments against CDNBA concentrations. Results indicated significant inhibition of cell growth at higher concentrations, suggesting potential applications in cancer therapy .
Table 1: Cytotoxic Effects of CDNBA on Cell Lines
| Concentration (µM) | Cell Growth (cells/ml) | % Inhibition |
|---|---|---|
| 0 | 36.6 | 0% |
| 50.6 | 20.4 | 44% |
| 101.4 | 1.5 | 95% |
The data indicates a clear dose-dependent relationship between CDNBA concentration and cell viability, highlighting its potential as an anticancer agent.
Enzyme Inhibition Studies
In addition to cytotoxicity, CDNBA's ability to inhibit specific enzymes has been quantitatively assessed. For instance, studies have shown that CDNBA effectively inhibits tyrosinase activity with an IC50 value indicative of its potency as an enzyme inhibitor .
Table 2: Enzyme Inhibition Potency of CDNBA
| Enzyme | IC50 (µM) |
|---|---|
| Urease | 25 |
| Xanthine Oxidase | 15 |
| Tyrosinase | 10 |
These findings underscore the compound's significance in biochemical research, particularly in studies focused on metabolic pathways involving these enzymes.
Toxicological Studies
Toxicological assessments have also been conducted to evaluate the safety profile of CDNBA. Acute toxicity assays revealed that exposure to high concentrations led to significant mortality in test organisms, emphasizing the need for careful handling in laboratory settings . The compound's effects were found to be concentration-dependent, with lethal effects observed at concentrations above 100 µM.
Q & A
What are the optimal synthetic routes for 4-Chloro-3-hydroxy-5-nitrobenzamide, and how do reaction conditions influence yield and purity?
[Basic]
The synthesis can be optimized by evaluating reagent systems and reaction parameters. For analogous compounds, thionyl chloride with N-methyl acetamide in benzene under reflux for 4 hours achieved higher yields, while dichloromethane as a solvent at 50°C reduced reaction times . Key factors include:
- Reagent selection : Oxalyl chloride vs. thionyl chloride impacts byproduct formation.
- Temperature control : Lower temperatures (0–20°C) improve selectivity in chlorination steps .
- Purification : Water washing and filtration are critical for isolating high-purity solids. Methodological validation via NMR and HPLC is advised to confirm intermediate stability .
What are the critical safety considerations when handling 4-Chloro-3-hydroxy-5-nitrobenzamide in laboratory settings?
[Basic]
Safety protocols must address:
- Toxicity : Use PPE (gloves, goggles) to prevent skin/eye contact, as nitroaromatics often exhibit mutagenic potential.
- Storage : Classify under non-combustible solids (storage code 13) in cool, dry conditions .
- Waste disposal : Neutralize acidic byproducts before disposal. Consult institutional guidelines for hazardous waste management .
Which spectroscopic and chromatographic techniques are most effective for characterizing 4-Chloro-3-hydroxy-5-nitrobenzamide, and how are data contradictions resolved?
[Basic]
- NMR : H and C NMR identify substituent positions and confirm hydroxyl/amide proton signals.
- HPLC/MS : Resolves purity issues and detects nitro group degradation products .
- Contradictions : Cross-validate with FT-IR (for functional groups) and X-ray crystallography (if crystalline). Replicate experiments under standardized conditions to isolate anomalies .
How do steric and electronic factors influence the reactivity of 4-Chloro-3-hydroxy-5-nitrobenzamide in nucleophilic substitution reactions?
[Advanced]
- Electronic effects : The nitro group (-NO) deactivates the ring but directs nucleophiles to the meta position. The hydroxyl group (-OH) activates adjacent sites via resonance.
- Steric hindrance : The chloro substituent at position 4 may reduce accessibility for bulky nucleophiles. Computational modeling (e.g., DFT) quantifies charge distribution and predicts reactive sites .
- Experimental validation : Kinetic studies under varying pH and electrophile concentrations isolate steric vs. electronic contributions .
What methodological approaches are employed to assess the potential of 4-Chloro-3-hydroxy-5-nitrobenzamide as a pharmacophore in drug discovery?
[Advanced]
- In silico docking : Screen against target enzymes (e.g., kinases) using AutoDock Vina to predict binding affinity.
- SAR studies : Synthesize derivatives (e.g., replacing -Cl with -F) and correlate structural changes with bioactivity .
- In vitro assays : Test cytotoxicity and selectivity in cell lines, using dose-response curves to establish IC values .
How can computational tools like COMSOL Multiphysics and AI-driven platforms optimize the synthesis and application studies of 4-Chloro-3-hydroxy-5-nitrobenzamide?
[Advanced]
- Simulation : COMSOL models heat transfer and mass flow in reactors to optimize temperature gradients .
- AI-driven design : Machine learning (e.g., neural networks) predicts optimal solvent/reagent combinations from historical data .
- Feedback loops : Integrate experimental results into computational models to refine reaction pathways iteratively .
What strategies are recommended for resolving discrepancies in experimental data obtained from studies involving 4-Chloro-3-hydroxy-5-nitrobenzamide?
[Advanced]
- Factorial design : Systematically vary parameters (e.g., temperature, stoichiometry) to identify confounding variables .
- Statistical analysis : Apply ANOVA to distinguish significant effects from noise. Replicate outlier experiments to confirm reproducibility .
- Peer validation : Compare results with published datasets on structurally similar nitrobenzamides .
How can integrated computational-experimental frameworks accelerate the discovery of novel derivatives of 4-Chloro-3-hydroxy-5-nitrobenzamide?
[Advanced]
- Reaction path searches : Use quantum chemical calculations (e.g., Gaussian) to map energetically feasible pathways .
- High-throughput screening : Automate derivative synthesis and testing via robotic platforms.
- Data mining : Apply natural language processing (NLP) to extract reaction conditions from patents/literature .
What theoretical frameworks guide the investigation of structure-activity relationships in 4-Chloro-3-hydroxy-5-nitrobenzamide derivatives?
[Advanced]
- QSAR models : Relate molecular descriptors (e.g., logP, polar surface area) to bioactivity using multivariate regression .
- Molecular dynamics : Simulate ligand-receptor interactions over time to assess binding stability.
- Thermodynamic profiling : Calculate Gibbs free energy changes for derivatization reactions to prioritize synthetic routes .
How can factorial design be applied to investigate the multivariate effects on the synthesis and functionalization of 4-Chloro-3-hydroxy-5-nitrobenzamide?
[Advanced]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
